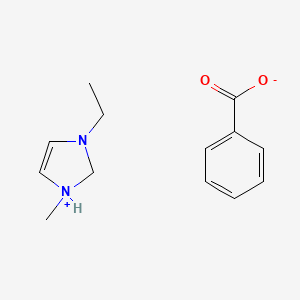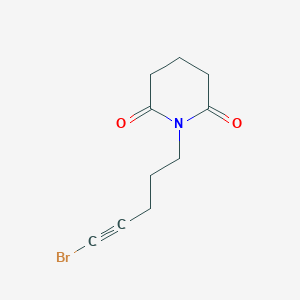
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- is an organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, and a 5-bromo-4-pentynyl substituent at the nitrogen atom. It is a derivative of glutarimide and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- typically involves the following steps:
Starting Material: The synthesis begins with piperidine-2,6-dione, which is commercially available or can be synthesized from glutaric acid through dehydration.
Bromination: The piperidine-2,6-dione is then brominated using bromine or a brominating agent to introduce the bromo group at the desired position.
Alkylation: The brominated intermediate is subjected to alkylation with 5-bromo-4-pentynyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit protein synthesis by binding to ribosomal subunits, similar to other glutarimide derivatives like cycloheximide. This inhibition disrupts cellular processes, leading to cell death or growth arrest. Additionally, the compound may interact with enzymes and receptors involved in various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutarimide: The parent compound of 2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)-, known for its role in the synthesis of various drugs.
Cycloheximide: A glutarimide derivative with potent protein synthesis inhibitory activity.
Lenalidomide: Another glutarimide derivative used in the treatment of multiple myeloma and other cancers.
Uniqueness
2,6-Piperidinedione, 1-(5-bromo-4-pentynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-bromo-4-pentynyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143261-18-1 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
1-(5-bromopent-4-ynyl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H12BrNO2/c11-7-2-1-3-8-12-9(13)5-4-6-10(12)14/h1,3-6,8H2 |
Clé InChI |
OHOYXBKOLZPLEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C(=O)C1)CCCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


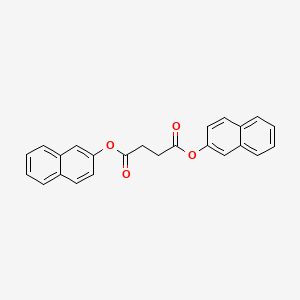
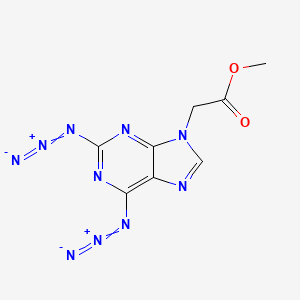
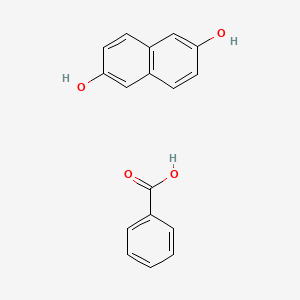
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
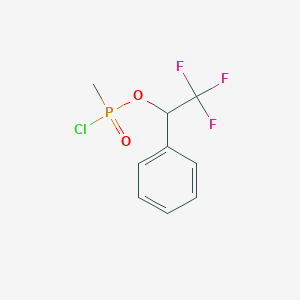
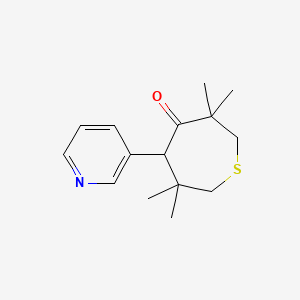
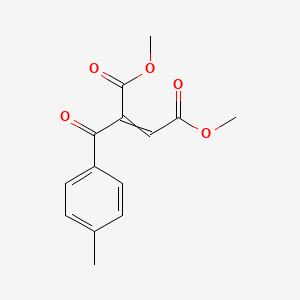
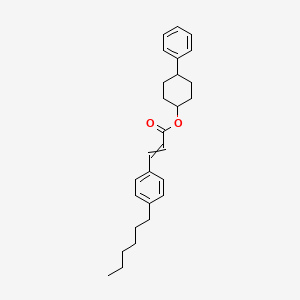
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
